molecular formula C13H15FN2O B12857867 cis-5-Benzyl-6a-fluorohexahydropyrrolo[3,4-c]pyrrol-1(2H)-one

cis-5-Benzyl-6a-fluorohexahydropyrrolo[3,4-c]pyrrol-1(2H)-one

Cat. No.: B12857867
M. Wt: 234.27 g/mol
InChI Key: TXMWDQVRAPMHNC-AAEUAGOBSA-N
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Description

cis-5-Benzyl-6a-fluorohexahydropyrrolo[3,4-c]pyrrol-1(2H)-one: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group, a fluorine atom, and a hexahydropyrrolo[3,4-c]pyrrole core.

Preparation Methods

The synthesis of cis-5-Benzyl-6a-fluorohexahydropyrrolo[3,4-c]pyrrol-1(2H)-one involves multiple steps, including the formation of the hexahydropyrrolo[3,4-c]pyrrole core and the introduction of the benzyl and fluorine groups. The specific synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as benzyl bromide, fluorinating agents, and various catalysts to facilitate the reactions. Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity.

Chemical Reactions Analysis

cis-5-Benzyl-6a-fluorohexahydropyrrolo[3,4-c]pyrrol-1(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used, but can include various derivatives with modified functional groups.

Scientific Research Applications

cis-5-Benzyl-6a-fluorohexahydropyrrolo[3,4-c]pyrrol-1(2H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, and its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound may have potential as a biochemical probe or as a starting point for the development of bioactive molecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents, particularly if the compound exhibits activity against specific biological targets.

    Industry: Its unique chemical properties may make it useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which cis-5-Benzyl-6a-fluorohexahydropyrrolo[3,4-c]pyrrol-1(2H)-one exerts its effects depends on its specific interactions with molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or other cellular mechanisms.

Comparison with Similar Compounds

cis-5-Benzyl-6a-fluorohexahydropyrrolo[3,4-c]pyrrol-1(2H)-one can be compared with other similar compounds, such as:

    cis-5-Benzyl-2-boc-hexahydropyrrolo[3,4-c]pyrrole: This compound shares a similar core structure but lacks the fluorine atom and has a different substituent group.

    cis-5-Benzyl-3a,6a-dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione: Another related compound with different substituents and functional groups.

The uniqueness of this compound lies in its specific combination of substituents and the presence of the fluorine atom, which can significantly influence its chemical and biological properties.

Properties

Molecular Formula

C13H15FN2O

Molecular Weight

234.27 g/mol

IUPAC Name

(3aR,6aS)-5-benzyl-3a-fluoro-2,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrol-3-one

InChI

InChI=1S/C13H15FN2O/c14-13-9-16(7-10-4-2-1-3-5-10)8-11(13)6-15-12(13)17/h1-5,11H,6-9H2,(H,15,17)/t11-,13-/m0/s1

InChI Key

TXMWDQVRAPMHNC-AAEUAGOBSA-N

Isomeric SMILES

C1[C@H]2CN(C[C@]2(C(=O)N1)F)CC3=CC=CC=C3

Canonical SMILES

C1C2CN(CC2(C(=O)N1)F)CC3=CC=CC=C3

Origin of Product

United States

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